molecular formula C21H19F2NO5 B12311679 (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B12311679
M. Wt: 403.4 g/mol
InChI Key: HSMLVCUIBHNDEV-KPZWWZAWSA-N
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Description

(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a difluoromethoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorenylmethanol.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of reactions, including cyclization and functional group transformations.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced using reagents like difluoromethyl ether under specific reaction conditions.

    Fmoc Protection: The fluorenylmethoxycarbonyl group is added to protect the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or the Fmoc-protected amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can be used to study enzyme mechanisms and protein-ligand interactions. Its Fmoc group facilitates peptide synthesis and modification.

Medicine

Pharmaceutical research benefits from this compound’s potential as a building block for drug development. Its structural features enable the design of novel therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be utilized in the production of fine chemicals and advanced materials. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and electrostatic interactions, while the Fmoc group provides steric hindrance and protection. These interactions influence the compound’s binding affinity and selectivity towards enzymes and receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid stands out due to its combination of a pyrrolidine ring, difluoromethoxy group, and Fmoc protection. This unique structure provides distinct reactivity and selectivity, making it a valuable tool in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C21H19F2NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(2R,4S)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H19F2NO5/c22-20(23)29-12-9-18(19(25)26)24(10-12)21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,20H,9-11H2,(H,25,26)/t12-,18+/m0/s1

InChI Key

HSMLVCUIBHNDEV-KPZWWZAWSA-N

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F

Origin of Product

United States

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